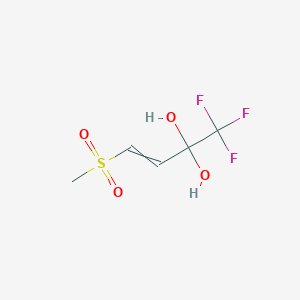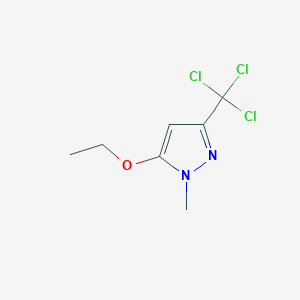![molecular formula C12H17N3O2S B12588299 N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea CAS No. 606132-99-4](/img/structure/B12588299.png)
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea is a chemical compound characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a morpholinylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea typically involves the reaction of 4-(methylsulfanyl)aniline with morpholine and an isocyanate derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, and at a temperature range of 50-80°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also help in reducing the reaction time and improving the overall safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H) are often employed.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to alterations in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(Methylsulfanyl)phenyl]imidodicarbonimidic diamide
- [4-(Methylsulfanyl)phenyl]acetic acid
- 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
Uniqueness
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinylurea moiety, in particular, contributes to its potential as a versatile scaffold for drug development and other applications.
Eigenschaften
CAS-Nummer |
606132-99-4 |
|---|---|
Molekularformel |
C12H17N3O2S |
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
1-(4-methylsulfanylphenyl)-1-morpholin-4-ylurea |
InChI |
InChI=1S/C12H17N3O2S/c1-18-11-4-2-10(3-5-11)15(12(13)16)14-6-8-17-9-7-14/h2-5H,6-9H2,1H3,(H2,13,16) |
InChI-Schlüssel |
QOOLHFZJGYPBEG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)N(C(=O)N)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12588219.png)



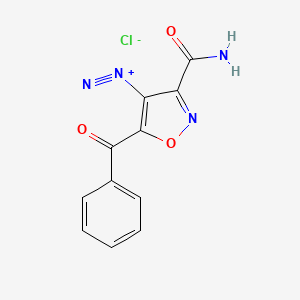
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B12588237.png)
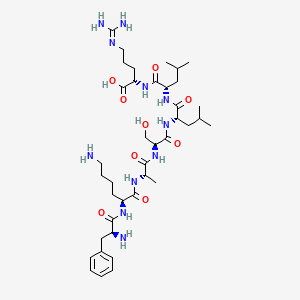
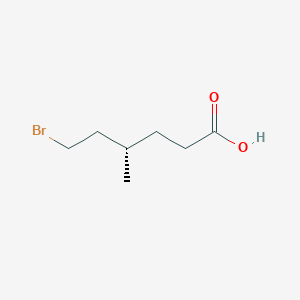
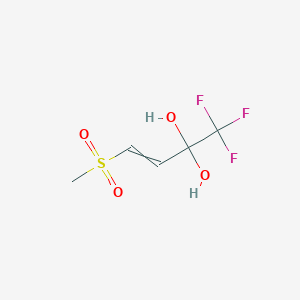
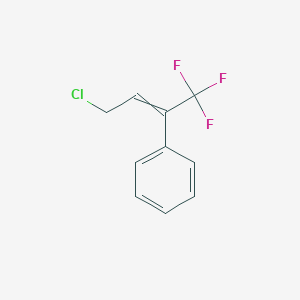
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)
